molecular formula C26H25N5O3 B11560488 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

Cat. No.: B11560488
M. Wt: 455.5 g/mol
InChI Key: UOJCOGGRYMPUHW-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDE is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine and an appropriate halogenated precursor.

    Introduction of the Nitrobenzamide Group: The nitro group can be introduced via nitration reactions, while the benzamide group can be formed through amide bond formation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenated precursors and nucleophiles are often used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and piperidine rings.

    Reduction: Amino derivatives of the nitrobenzamide group.

    Substitution: Various substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The nitrobenzamide group may also contribute to its biological activity through interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-BENZODIAZOL-2-YL)BENZAMIDE: Shares the benzimidazole and benzamide moieties but lacks the piperidine and nitro groups.

    4-(4-METHYLPIPERIDIN-1-YL)BENZAMIDE: Contains the piperidine and benzamide moieties but lacks the benzimidazole and nitro groups.

    3-NITROBENZAMIDE: Contains the nitrobenzamide group but lacks the benzimidazole and piperidine moieties.

Uniqueness

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(4-METHYLPIPERIDIN-1-YL)-3-NITROBENZAMIDE is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

InChI

InChI=1S/C26H25N5O3/c1-17-11-13-30(14-12-17)23-10-9-19(16-24(23)31(33)34)26(32)27-20-6-4-5-18(15-20)25-28-21-7-2-3-8-22(21)29-25/h2-10,15-17H,11-14H2,1H3,(H,27,32)(H,28,29)

InChI Key

UOJCOGGRYMPUHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4)[N+](=O)[O-]

Origin of Product

United States

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